what is the structure of Labradimil (RMP-7)
what is the structure of Labradimil (RMP-7)
An In-Depth Technical Guide to the Structure and Function of Labradimil (RMP-7)
Introduction
Labradimil, also known by its development code RMP-7 and brand name Cereport, is a synthetic nonapeptide analog of bradykinin.[1] It was designed to have enhanced plasma stability and a longer half-life compared to the endogenous bradykinin.[2] Labradimil is a potent and selective agonist for the bradykinin B2 receptor.[3] Its primary therapeutic application under investigation has been to transiently increase the permeability of the blood-brain barrier (BBB) and the blood-brain tumor barrier (BBTB). This mechanism is intended to enhance the delivery of chemotherapeutic agents to brain tumors.[1][4] This document provides a comprehensive technical overview of the structure, mechanism of action, signaling pathways, and experimental data related to Labradimil, intended for researchers and drug development professionals.
Chemical Structure and Properties
Labradimil is a complex peptide with specific amino acid substitutions designed to increase its stability and affinity for the bradykinin B2 receptor. The peptide sequence is H-Arg-Pro-Hyp-Gly-Thi-Ser-Pro-Tyr(Me)-ψ(CH2NH)-Arg-OH.[1] These modifications, including the introduction of hydroxyproline and thienylalanine, and a reduced amide bond, contribute to its enhanced pharmacokinetic profile compared to native bradykinin.
| Property | Value |
| Chemical Formula | C49H75N15O12S |
| Molecular Weight | 1098.29 g/mol |
| IUPAC Name | (S-(R,R))-L-Arginyl-L-prolyl-trans-4-hydroxy-L-prolyl-3-(2-thienyl)-L-alanylglycyl-L-seryl-N-(2-((4-((aminoiminomethyl)amino)-1-carboxybutyl)amino)-1-((4-methoxyphenyl)methyl)ethyl)-L-prolinamide |
| SMILES String | COC1=CC=C(C=C1)C--INVALID-LINK--N)C(=O)O">C@@HNC(=O)[C@@H]2CCCN2C(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)CNC(=O)[C@@H]4C--INVALID-LINK--N)N">C@HO |
| Synonyms | RMP-7, Lobradimil, Cereport, DRG-0182 |
| Binding Affinity (Ki) | 0.54 nM for Bradykinin B2 Receptor[3] |
Mechanism of Action
Labradimil functions as a selective agonist at the bradykinin B2 receptors, which are constitutively expressed on the surface of brain capillary endothelial cells.[5][6] The binding of Labradimil to these receptors initiates a signaling cascade that leads to a rapid and transient increase in the permeability of the blood-brain barrier.[7][8] Electron microscopy studies have revealed that this increased permeability is primarily achieved through the disengagement of tight junctions between the endothelial cells, creating a paracellular pathway for molecules to cross the barrier.[7][9] This effect is particularly pronounced in the vasculature of brain tumors.[6][7] The increase in permeability is transient, with the barrier beginning to restore within minutes after the cessation of Labradimil infusion and spontaneously restoring even with continuous infusion over 10 to 60 minutes.[6][7][10]
Signaling Pathway
Upon binding to the bradykinin B2 receptor, a G protein-coupled receptor (GPCR), Labradimil activates both Gq and Gi signaling pathways.[5][11] The activation of Gq stimulates phospholipase C (PLC), which in turn leads to the production of inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12][13] IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rise in cytosolic free calcium.[7][12] This increase in intracellular calcium is a key second messenger in the signaling cascade that ultimately results in the modulation of endothelial cell tight junctions.[7] Additionally, the B2 receptor can stimulate the mitogen-activated protein kinase (MAPK) pathways.[5][12]
Preclinical Data
Preclinical studies in rat glioma models have demonstrated the efficacy of Labradimil in increasing the permeability of the BBTB to various compounds. These studies, often employing intracarotid infusions, have shown a significant and selective increase in the uptake of hydrophilic molecules into tumor tissue.[6][14]
| Tracer Compound | Molecular Weight (Da) | Fold Increase in Permeability (Ki) vs. Control | Reference |
| α-aminoisobutyric acid | 103 | 2.8 | [14] |
| Sucrose | 342 | 1.8 | [14] |
| Methotrexate | 454.5 | 2.9 | [14] |
| Inulin | 5000 | 2.1 | [14] |
| Dextran | 70,000 | 10.3 | [14] |
Ki = Unidirectional transfer constant (microliters/gm/min)
Notably, Labradimil did not increase the permeability of the BBB or BBTB to the lipophilic drug BCNU.[6] The enhanced delivery of carboplatin in combination with Labradimil led to significantly prolonged survival in animal models.[1]
Clinical Data
Labradimil has been evaluated in Phase I and II clinical trials in combination with carboplatin for the treatment of malignant gliomas in both adult and pediatric populations.
Phase I Study in Adults with Malignant Glioma [15]
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Objective: To assess the safety, tolerability, and side-effect profile of increasing doses of intravenous RMP-7 with carboplatin.
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Patient Population: 14 patients with progressing malignant glioma.
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Dosing: RMP-7 dose was escalated from 50 ng/kg to 300 ng/kg. Carboplatin was dosed to a target AUC of 5 or 7 mg/ml/min.
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Results: The combination was well-tolerated. Side effects attributed to RMP-7 were transient and included flushing, nausea, and headache. The maximum dose of 300 ng/kg was administered without additional side effects beyond those expected from carboplatin alone.
Phase II Study in Adults with Recurrent High-Grade Glioma [16]
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Objective: To assess the clinical and MRI responses to intravenous RMP-7 and carboplatin.
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Patient Population: 87 patients with recurrent glioma, split into chemotherapy-naive (CN) and chemotherapy-pretreated (CP) groups.
-
Dosing: RMP-7 at 300 ng/kg and carboplatin at an AUC of 4-9.
-
Results:
Patient Group Stable or Improved (Clinical) Response (Radiological: Stable, PR, or CR) Complete or Partial Response (CR/PR) Median Duration of Response Chemotherapy Naive (n=45) 61% 79% 32% 30.3 weeks | Chemotherapy Pretreated (n=42)| 39% | 24% | 5% | 19.6 weeks |
Randomized, Double-Blind, Placebo-Controlled Phase 2 Study [17]
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Objective: To compare the efficacy of carboplatin with RMP-7 versus carboplatin with placebo.
-
Patient Population: 122 patients with recurrent malignant glioma.
-
Results:
Outcome RMP-7 + Carboplatin (n=62) Placebo + Carboplatin (n=60) Median Time to Progression 9.7 weeks 8.0 weeks | Median Survival Time | 26.9 weeks | 19.9 weeks |
Phase II Study in Childhood Brain Tumors [8]
-
Objective: To estimate the response rate and time to progression for the combination of lobradimil and carboplatin.
-
Patient Population: 41 pediatric patients with various primary brain tumors.
-
Dosing: Lobradimil at 600 ng/kg/day and carboplatin to a target AUC of 7 mg·min/ml/cycle.
Experimental Protocols
The following are representative methodologies for key experiments used in the evaluation of Labradimil, based on descriptions in the cited literature.
1. Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of Labradimil for the bradykinin B2 receptor.
-
Materials: Cell membrane preparations expressing bradykinin B2 receptors, radiolabeled bradykinin (e.g., [³H]-bradykinin), unlabeled Labradimil, binding buffer, glass fiber filters, vacuum filtration manifold, liquid scintillation counter.
-
Procedure:
-
A constant concentration of radiolabeled bradykinin (at or below its Kd) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled Labradimil.
-
Non-specific binding is determined in parallel incubations containing an excess of unlabeled bradykinin.
-
The reaction is allowed to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The concentration of Labradimil that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 using the Cheng-Prusoff equation.[18]
-
2. In Vitro Blood-Brain Barrier Permeability Assay
This protocol describes a method to assess the effect of Labradimil on the permeability of an endothelial cell monolayer, a common in vitro model of the BBB.[19][20][21]
-
Materials: Human brain microvascular endothelial cells (HBMECs), Transwell® inserts, cell culture medium, Labradimil, a tracer molecule (e.g., fluorescein-labeled dextran), plate reader or appropriate detector.
-
Procedure:
-
HBMECs are seeded onto the porous membrane of Transwell® inserts and cultured until a confluent monolayer with robust tight junctions is formed. The integrity of the monolayer can be confirmed by measuring transendothelial electrical resistance (TEER).
-
The cell monolayer is treated by adding Labradimil at the desired concentration to the apical (upper) chamber. A vehicle control is run in parallel.
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Following a short pre-incubation with Labradimil, the tracer molecule is added to the apical chamber.
-
At designated time intervals, aliquots are taken from the basolateral (lower) chamber.
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The concentration of the tracer in the collected samples is measured using a fluorometer or appropriate detector.
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The apparent permeability coefficient (Papp) is calculated to quantify the rate of tracer transport across the endothelial monolayer for both Labradimil-treated and control conditions.
-
3. In Vivo Brain Tumor Permeability Study
This protocol outlines an in vivo experiment in a rodent glioma model to assess the effect of Labradimil on the delivery of a substance to a brain tumor, as described in studies using quantitative autoradiography.[6][14]
-
Materials: Laboratory rats, glioma cells (e.g., RG2), stereotactic apparatus, Labradimil, radiolabeled tracer (e.g., [¹⁴C]-carboplatin), anesthesia, autoradiography equipment.
-
Procedure:
-
Tumor Implantation: Glioma cells are stereotactically implanted into the brains of the rats. The tumors are allowed to grow for a set period.
-
Drug and Tracer Administration: Animals are anesthetized. The experimental group receives an infusion of Labradimil (e.g., via the carotid artery or intravenously), followed by or co-infused with the radiolabeled tracer. The control group receives a vehicle infusion with the tracer.
-
Tissue Collection: After a defined circulation time, the animals are euthanized, and the brains are rapidly removed and frozen.
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Autoradiography: The frozen brains are sectioned, and the sections are exposed to X-ray film or a phosphor screen.
-
Quantification: The resulting autoradiograms are digitized and analyzed. The concentration of the radiolabeled tracer in the tumor, the brain surrounding the tumor, and the contralateral normal brain is quantified by comparison to radioactive standards.
-
Analysis: The unidirectional transfer constant (Ki) or total uptake in the different regions is calculated and compared between the Labradimil-treated and control groups.
-
References
- 1. RMP-7 : Potential as an Adjuvant to the Drug Treatment of Brain Tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological Modulation of Blood–Brain Barrier Permeability by Kinin Analogs in Normal and Pathologic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 6. Controlled modulation of BBB permeability using the bradykinin agonist, RMP-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The development of the bradykinin agonist labradimil as a means to increase the permeability of the blood-brain barrier: from concept to clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase II trial of intravenous lobradimil and carboplatin in childhood brain tumors: a report from the Children's Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pathway across blood-brain barrier opened by the bradykinin agonist, RMP-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 12. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Intracarotid infusion of RMP-7, a bradykinin analog: a method for selective drug delivery to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A phase I study of intravenous RMP-7 with carboplatin in patients with progression of malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase II studies of RMP-7 and carboplatin in the treatment of recurrent high grade glioma. RMP-7 European Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A randomized, double-blind, placebo-controlled, phase 2 study of RMP-7 in combination with carboplatin administered intravenously for the treatment of recurrent malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of a Blood–Brain Barrier Permeability Assay Using Human Induced Pluripotent Stem Cell Derived Brain Endothelial Cells | Springer Nature Experiments [experiments.springernature.com]
- 21. The effect of RMP-7 and its derivative on transporting Evans blue liposomes into the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
